molecular formula C36H47N7O10S2 B1435299 Cholecystokinin Octapeptide (1-6) (desulfated) CAS No. 198483-36-2

Cholecystokinin Octapeptide (1-6) (desulfated)

Cat. No. B1435299
M. Wt: 801.9 g/mol
InChI Key: JELHPECOPKUHAI-CISYKLKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholecystokinin Octapeptide (1-6) (desulfated), also known as CCK-8 (1-6) (desulfated), is a peptide with the sequence Asp-Tyr-Met-Gly-Trp-Met . It has a molecular weight of 801.94 and a molecular formula of C36H47N7O10S2 .


Molecular Structure Analysis

The molecular structure of Cholecystokinin Octapeptide (1-6) (desulfated) is represented by the formula C36H47N7O10S2 . This indicates that the molecule is composed of 36 carbon atoms, 47 hydrogen atoms, 7 nitrogen atoms, 10 oxygen atoms, and 2 sulfur atoms .

Scientific Research Applications

Gastric Secretion and Acid Secretion

Cholecystokinin octapeptide (CCK-8), and its desulfated form, have been studied for their effects on gastric secretion. For instance, Gadacz and Way (1972) found that desulfated CCK-8 evoked similar maximal rates of acid secretion from Heidenhain pouches in dogs as pentagastrin, a known stimulator of gastric acid secretion (Gadacz & Way, 1972).

Effect on Food Intake

Inui et al. (1989) explored the effects of desulfated CCK-8 on food intake in dogs, demonstrating that it had a significant effect on satiety, albeit less potent than the sulfated form (Inui et al., 1989).

Neuromodulation and Dopamine Binding

Murphy and Schuster (1982) found that desulfated CCK-8 affects the binding sites for dopamine in rat striatal homogenates, indicating a possible regulatory role in dopamine systems (Murphy & Schuster, 1982).

Biliary Excretion and Metabolism

Gores, Miller, and LaRusso (1986) showed that desulfated CCK-8 is extracted by the liver and appears in bile in completely metabolized forms, shedding light on its hepatic processing (Gores, Miller, & LaRusso, 1986).

Muscular Effects

D'Amato, Stamford, and Bennett (1990) studied the motor effects of CCK-8 on human isolated alimentary muscle, finding that it induces contraction in various muscular tissues (D'Amato, Stamford, & Bennett, 1990).

Inhibitory Neuronal Effects

Morin et al. (1983) investigated the effects of CCK8 on neurons in the nucleus tractus solitarius, finding an inhibitory effect on spike discharges, including those related to respiration (Morin et al., 1983).

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N7O10S2/c1-54-13-11-26(41-34(50)28(15-20-7-9-22(44)10-8-20)43-32(48)24(37)17-31(46)47)33(49)39-19-30(45)40-29(35(51)42-27(36(52)53)12-14-55-2)16-21-18-38-25-6-4-3-5-23(21)25/h3-10,18,24,26-29,38,44H,11-17,19,37H2,1-2H3,(H,39,49)(H,40,45)(H,41,50)(H,42,51)(H,43,48)(H,46,47)(H,52,53)/t24-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELHPECOPKUHAI-CISYKLKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N7O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholecystokinin Octapeptide (1-6) (desulfated)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholecystokinin Octapeptide (1-6) (desulfated)
Reactant of Route 2
Cholecystokinin Octapeptide (1-6) (desulfated)
Reactant of Route 3
Cholecystokinin Octapeptide (1-6) (desulfated)
Reactant of Route 4
Cholecystokinin Octapeptide (1-6) (desulfated)
Reactant of Route 5
Cholecystokinin Octapeptide (1-6) (desulfated)
Reactant of Route 6
Cholecystokinin Octapeptide (1-6) (desulfated)

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